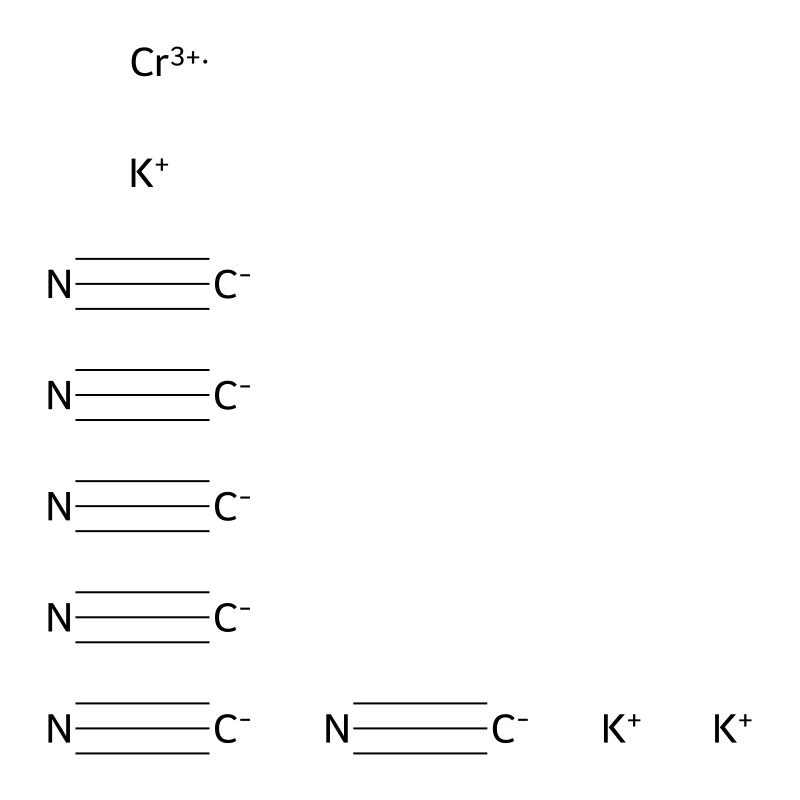Hexacyanochromate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Redox Reactions
One of the main applications of hexacyanochromate in scientific research is in the study of redox reactions. This is because hexacyanochromate can exist in multiple oxidation states, meaning it can gain or lose electrons readily. This makes it a valuable tool for researchers studying electron transfer processes in various chemical systems. For example, hexacyanochromate can be used to investigate the mechanisms of enzyme-catalyzed reactions, corrosion processes, and battery technology [].
Analytical Chemistry
Hexacyanochromate also finds applications in analytical chemistry due to its ability to form selective precipitates with certain metal ions. This property allows researchers to separate and identify these metal ions in mixtures. For instance, hexacyanochromate can be used to precipitate lead ions from solution, which is useful in environmental monitoring and lead poisoning analysis [].
Hexacyanochromate refers to a class of coordination compounds featuring chromium in a hexacyanide complex. The most notable member is potassium hexacyanochromate(III), with the chemical formula . This compound consists of three potassium ions and one hexacyanochromate anion, . It appears as a yellow, air-stable, and paramagnetic solid, and is isomorphous with potassium ferricyanide, which means it shares the same crystal structure but contains different ions .
Hexacyanochromate(III) can undergo various chemical transformations. Notably, it can be reduced to form derivatives of chromium in lower oxidation states, such as chromium(II) and chromium(0) complexes, specifically and respectively. These reactions are significant in understanding the redox behavior of the compound in different chemical environments .
Additionally, potassium hexacyanochromate(III) can react with molecular hydrogen at elevated temperatures, leading to the formation of new complexes . The synthesis of nanoparticles from iron(II) hexacyanochromate(III) has also been explored, highlighting its potential for solid-state reactions and size control .
The synthesis of potassium hexacyanochromate(III) typically involves treating chromium(III) salts with potassium cyanide. This method allows for the formation of the desired hexacyanochromate complex. Alternative methods include the reduction of existing hexacyanochromate complexes to produce derivatives with different oxidation states . The generation of hexacyanochromate in solution has also been achieved through chemical vapor generation techniques involving chromium(III) nitrate and potassium cyanide solutions .
Hexacyanochromate compounds have several applications in various fields:
- Analytical Chemistry: Used as reagents for detecting other metal ions due to their complexation properties.
- Material Science: Employed in the synthesis of nanoparticles and thin films for electronic applications.
- Prebiotic Chemistry: Investigated for their role in prebiotic reactions that may have contributed to the origins of life.
Hexacyanochromate has several similar compounds that share structural characteristics or chemical properties. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Potassium Ferricyanide | Isomorphous with potassium hexacyanochromate; used as a dye. | |
| Potassium Hexacynoferrate(II) | Contains iron in a lower oxidation state; exhibits different reactivity. | |
| Hexacyanoferrate(II) | Known for its stability and use in electrochemistry. | |
| Hexacyanocobaltate(II) | Similar structure; utilized in various catalytic processes. |
Hexacyanochromate's uniqueness lies in its specific chromium-centered coordination chemistry and its ability to form stable complexes across varying oxidation states.








